molecular formula C21H19N3O B12631574 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-82-0

6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12631574
CAS No.: 919291-82-0
M. Wt: 329.4 g/mol
InChI Key: NPEDENHORKRESI-UHFFFAOYSA-N
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Description

6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a unique combination of azetidine, pyrrole, and benzo[h]isoquinolinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of azetidine, pyrrole, and benzo[h]isoquinolinone moieties, which may confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

919291-82-0

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

6-(azetidin-1-ylmethyl)-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C21H19N3O/c25-21-20-15(6-8-23-21)11-16(13-24-9-2-10-24)17-5-4-14(12-18(17)20)19-3-1-7-22-19/h1,3-8,11-12,22H,2,9-10,13H2,(H,23,25)

InChI Key

NPEDENHORKRESI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)C5=CC=CN5

Origin of Product

United States

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